molecular formula C9H14F7IOSi B14388145 [(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxy](trimethyl)silane CAS No. 89608-38-8

[(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxy](trimethyl)silane

Cat. No.: B14388145
CAS No.: 89608-38-8
M. Wt: 426.18 g/mol
InChI Key: HVLKAOLLWSNQMT-UHFFFAOYSA-N
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Description

(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane is a specialized organosilicon compound characterized by the presence of fluorine, iodine, and silicon atoms. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane typically involves the reaction of heptafluoro-2-iodohexanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

Heptafluoro-2-iodohexanol+Trimethylchlorosilane(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane+HCl\text{Heptafluoro-2-iodohexanol} + \text{Trimethylchlorosilane} \rightarrow \text{(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane} + \text{HCl} Heptafluoro-2-iodohexanol+Trimethylchlorosilane→(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of (4,4,5,5,6,6,6-Heptafluoro-2-substituted-hexyl)oxysilane.

    Oxidation: Formation of (4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilanol.

    Reduction: Formation of (4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane with different substituents.

Scientific Research Applications

(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialized coatings and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane involves its ability to undergo substitution and addition reactions. The presence of fluorine atoms increases the compound’s reactivity, allowing it to interact with various molecular targets. The pathways involved include nucleophilic substitution and radical-mediated processes, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane
  • (4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane

Uniqueness

(4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)oxysilane is unique due to its specific combination of fluorine, iodine, and silicon atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced chemical resistance and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

89608-38-8

Molecular Formula

C9H14F7IOSi

Molecular Weight

426.18 g/mol

IUPAC Name

(4,4,5,5,6,6,6-heptafluoro-2-iodohexoxy)-trimethylsilane

InChI

InChI=1S/C9H14F7IOSi/c1-19(2,3)18-5-6(17)4-7(10,11)8(12,13)9(14,15)16/h6H,4-5H2,1-3H3

InChI Key

HVLKAOLLWSNQMT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(CC(C(C(F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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